2-Furanmethanol, 5-(chloromethyl)-
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Overview
Description
2-Furanmethanol, 5-(chloromethyl)- is an organic compound with the molecular formula C(_6)H(_7)ClO(_2) It is a derivative of furan, a heterocyclic aromatic compound, and features a chloromethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanmethanol, 5-(chloromethyl)- typically involves the chloromethylation of 2-furanmethanol. One common method includes the reaction of 2-furanmethanol with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which then attaches to the furan ring.
Industrial Production Methods: On an industrial scale, the production of 2-Furanmethanol, 5-(chloromethyl)- can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the chloromethylation process.
Types of Reactions:
Oxidation: 2-Furanmethanol, 5-(chloromethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield 2-furanmethanol derivatives.
Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.
Major Products:
Oxidation: 5-(Chloromethyl)-2-furancarboxaldehyde or 5-(Chloromethyl)-2-furancarboxylic acid.
Reduction: 2-Furanmethanol derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furanmethanol, 5-(chloromethyl)- has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a building block for biologically relevant compounds.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, 5-(chloromethyl)- depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, facilitating the formation of various derivatives. In biological systems, its activity would be determined by the nature of the target molecules and the pathways involved.
Comparison with Similar Compounds
2-Furanmethanol: Lacks the chloromethyl group, making it less reactive in substitution reactions.
5-Methyl-2-furanmethanol: Features a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-Furancarboxaldehyde: An aldehyde derivative of furan, used in different synthetic applications.
Uniqueness: 2-Furanmethanol, 5-(chloromethyl)- is unique due to the presence of the chloromethyl group, which enhances its reactivity and versatility in synthetic chemistry. This makes it a valuable intermediate for the preparation of a wide range of chemical products.
Properties
IUPAC Name |
[5-(chloromethyl)furan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMVVLJZNNJDHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CCl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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